N-(2-Bromo-6-methylphenyl)acetamide
Description
Properties
IUPAC Name |
N-(2-bromo-6-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c1-6-4-3-5-8(10)9(6)11-7(2)12/h3-5H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXIIBTQSQWEMHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Br)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70605127 | |
| Record name | N-(2-Bromo-6-methylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70605127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116436-11-4 | |
| Record name | N-(2-Bromo-6-methylphenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116436-11-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Bromo-6-methylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70605127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of N-(2-Bromo-6-methylphenyl)acetamide primarily involves two key steps:
- Step 1: Preparation of the appropriately substituted aniline precursor, 2-bromo-6-methylaniline
- Step 2: Acylation of 2-bromo-6-methylaniline with acetylating agents to form the acetamide
This approach ensures regioselective introduction of the bromine and methyl groups before forming the acetamide bond.
Preparation of 2-Bromo-6-methylaniline
While direct commercial availability of 2-bromo-6-methylaniline simplifies synthesis, it can be prepared via:
- Selective bromination of 2-amino-6-methylphenol or 2-amino-6-methylphenyl derivatives under controlled conditions to introduce bromine at the ortho position relative to the amino group.
- Reduction of corresponding nitro precursors after bromination to yield the aniline.
Industrial or lab-scale methods often use controlled bromination with bromine or N-bromosuccinimide (NBS) in solvents such as acetic acid or dichloromethane at low temperatures to avoid polybromination and side reactions.
Acylation of 2-Bromo-6-methylaniline to Form this compound
The acylation step is the most common and efficient method to synthesize the target acetamide:
- Reagents: Acetic anhydride or acetyl chloride as the acetylating agent.
- Base: Pyridine or triethylamine is used to neutralize the hydrogen halide (HCl) generated during the reaction.
- Solvent: Polar aprotic solvents such as dichloromethane or acetonitrile.
- Reaction Conditions: Typically carried out at room temperature or slightly elevated temperatures (20–40°C) for 4–6 hours.
- Workup: The reaction mixture is quenched with water, and the product is isolated by filtration or extraction, followed by recrystallization (ethanol/water) to enhance purity.
Alternative Synthetic Routes
Some literature describes the synthesis of related bromoacetamide derivatives via:
- Direct bromination of N-(2,6-dimethylphenyl)acetamide using brominating agents like N-bromosuccinimide (NBS) under controlled conditions to introduce bromine at the 2-position.
- Reaction of aryl amines with bromoacetyl bromide in aqueous alkaline media (pH 9–10 maintained by sodium carbonate) to form 2-bromo-N-aryl acetamides. This method involves stirring the aniline derivative with bromoacetyl bromide, followed by isolation of the product by filtration and drying.
These methods are more common for synthesizing 2-bromo-N-(substituted phenyl)acetamides with various substituents on the aromatic ring and may be adapted for the 2-bromo-6-methylphenyl system.
Summary Table of Preparation Methods
| Step | Method Description | Reagents & Conditions | Notes |
|---|---|---|---|
| 1 | Preparation of 2-bromo-6-methylaniline | Bromination of 2-amino-6-methylphenyl derivatives with bromine or NBS in acetic acid/DCM at low temp | Control temperature to avoid polybromination |
| 2 | Acylation of 2-bromo-6-methylaniline | Acetic anhydride or acetyl chloride, pyridine/triethylamine, DCM, 20–40°C, 4–6 h | Neutralizes HCl, yields this compound |
| Alternative | Reaction of 2-bromo-6-methylaniline with bromoacetyl bromide | Aqueous Na2CO3 (pH 9–10), stirring 1 h, filtration | Produces 2-bromo-N-(substituted phenyl)acetamides |
| Alternative | Bromination of N-(2,6-dimethylphenyl)acetamide | NBS or bromine, acetic acid/DCM, low temperature | Selective bromination at 2-position |
Analytical Techniques for Verification
- Nuclear Magnetic Resonance (NMR): ^1H NMR shows characteristic acetyl methyl singlet (~2.1 ppm) and aromatic protons shifted by bromine and methyl substituents.
- Infrared Spectroscopy (IR): Amide carbonyl stretch near 1650 cm^-1 and N-H stretch around 3300 cm^-1 confirm acetamide formation.
- High-Performance Liquid Chromatography (HPLC): Used to detect impurities and confirm purity.
- Mass Spectrometry (MS): Confirms molecular weight and bromine isotopic pattern.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: N-(2-Bromo-6-methylphenyl)acetamide can undergo nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although specific examples are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions (OH-) or amines (NH2-), typically under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products:
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: N-(2-Bromo-6-methylphenyl)acetamide is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmaceutical Research: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry:
Chemical Manufacturing: It is used in the production of various chemical products, including dyes and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-Bromo-6-methylphenyl)acetamide depends on its specific application. In pharmaceutical research, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The bromine atom and acetamide group play crucial roles in its reactivity and interaction with molecular targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Acetamides
Substituted Bromophenyl Acetamides
N-(4-Bromo-2-methylphenyl)acetamide (CAS: 119416-26-1)
- Structure : Bromo at 4-position, methyl at 2-position.
- Molecular Formula: C₉H₁₀BrNO (same as target compound).
- Key Differences: The positional isomerism of bromo and methyl groups alters electronic effects.
N-(4-Bromo-2,6-dimethylphenyl)acetamide (CAS: 116436-11-4)
- Structure : Bromo at 4-position, methyl groups at 2- and 6-positions.
- Molecular Formula: C₁₀H₁₂BrNO.
- Key Differences : Additional methyl group increases steric hindrance, reducing accessibility for nucleophilic attacks. Higher molecular weight (242.11 g/mol) may also influence solubility .
N-(4-Bromophenyl)acetamide
Functional Group Variations
2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide
- Structure : Methoxy group at the 2-position on the second phenyl ring.
- Key Differences : The methoxy group introduces electron-donating effects, enhancing solubility in polar solvents. This derivative demonstrated antimicrobial activity, highlighting the role of substituents in biological interactions .
2-(2-Bromo-6-ethoxy-4-formylphenoxy)-N-(2,4-dimethylphenyl)acetamide (CAS: 701289-18-1)
Complex Derivatives with Azo and Nitro Groups
N-[2-[(2-Bromo-4,6-dinitrophenyl)azo]-5-[ethyl(phenylmethyl)amino]phenyl]acetamide (CAS: 51897-37-1)
- Structure: Azo-linked dinitrophenyl and benzylamino groups.
- Molecular Formula : C₂₃H₂₁BrN₆O₅.
- Key Differences : The azo group and nitro substituents confer chromophoric properties, making this compound suitable as a dye. The increased molecular weight (541.35 g/mol) and multiple functional groups drastically alter solubility and reactivity compared to simpler bromophenyl acetamides .
Table 1: Key Properties of Selected Acetamides
Biological Activity
N-(2-Bromo-6-methylphenyl)acetamide is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound features a bromine atom and a methyl group attached to a phenyl ring, along with an acetamide functional group. This structure contributes to its biological activity by influencing its interaction with various molecular targets.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial properties. It has been investigated for its effectiveness against various bacterial and fungal strains. The presence of the bromine atom enhances its ability to disrupt microbial cell membranes, leading to cell death .
Anti-inflammatory Effects
The compound has also shown anti-inflammatory potential. Studies suggest that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models . This effect is particularly relevant in the context of chronic inflammatory diseases.
Enzyme Inhibition
This compound has been explored as an enzyme inhibitor , particularly in studies focusing on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes play crucial roles in neurotransmission, and their inhibition can lead to increased levels of acetylcholine, which is beneficial in treating conditions like Alzheimer's disease .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Covalent Binding : The bromine atom can facilitate covalent interactions with target proteins, modulating their activity.
- Receptor Interaction : The acetamide group may enhance binding affinity to specific receptors or enzymes, leading to increased biological activity.
- Structural Modifications : Variations in the phenyl ring can influence the compound's pharmacological properties, as observed in structure-activity relationship (SAR) studies .
Research Findings and Case Studies
Recent studies have provided insights into the efficacy and safety profiles of this compound:
- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Inhibition of Cholinesterases : In vitro assays showed that this compound effectively inhibited AChE and BChE, suggesting its potential as a therapeutic agent for cognitive disorders .
- Anti-inflammatory Activity : In a murine model of inflammation, treatment with this compound resulted in reduced levels of inflammatory markers such as TNF-alpha and IL-6, indicating its therapeutic potential in managing inflammatory diseases .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with related compounds:
| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Enzyme Inhibition (AChE/BChE) |
|---|---|---|---|
| This compound | High | Moderate | Strong |
| 2-bromo-N-(2-methoxy-6-methylphenyl)acetamide | Moderate | Low | Moderate |
| 2-bromo-N-(2-ethyl-6-methylphenyl)acetamide | High | Moderate | Weak |
This table highlights the unique position of this compound in terms of its potent biological activities compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
